molecular formula C15H11N5O2 B4971392 7-(2-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(2-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4971392
M. Wt: 293.28 g/mol
InChI Key: ZCFLJXAIFCAULQ-UHFFFAOYSA-N
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Description

7-(2-Methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolo-pyrimidinone core with a 2-methoxyphenyl substituent at the 7-position. The 2-methoxy group on the phenyl ring enhances lipophilicity and may influence binding interactions in biological systems, as seen in structurally related compounds .

Properties

IUPAC Name

11-(2-methoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O2/c1-22-13-5-3-2-4-12(13)19-7-6-11-10(14(19)21)8-16-15-17-9-18-20(11)15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFLJXAIFCAULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CC3=C(C2=O)C=NC4=NC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methoxybenzaldehyde with 2-aminopyridine to form an intermediate Schiff base, which is then cyclized with hydrazine derivatives under acidic conditions to yield the desired triazolopyrimidine structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

7-(2-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 7-(2-hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one.

    Reduction: Reduced triazolopyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its potential as a drug candidate due to its ability to interact with specific biological targets. Research has indicated that it may exhibit antitumor properties, making it a candidate for cancer therapy. Studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers .

Case Study: Anticancer Activity

In a study published in Bioorganic & Medicinal Chemistry Letters, derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one were synthesized and evaluated for their cytotoxic effects on cancer cells. The results indicated that certain modifications to the compound significantly enhanced its anticancer activity, suggesting that structural optimization could lead to more potent therapeutic agents .

Enzyme Inhibition

The compound has been explored for its role as a kinase inhibitor . Kinases are crucial in regulating various cellular processes, and their dysregulation is often associated with cancer. The interaction of 7-(2-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one with kinase enzymes can modulate signaling pathways involved in cell proliferation and survival.

Chemical Synthesis

In synthetic chemistry, 7-(2-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable for developing new compounds with tailored properties.

Synthetic Routes

The synthesis typically involves multi-step reactions starting from readily available precursors. For example:

  • Cyclization of hydrazine derivatives with pyridine carboxylic acids.
  • Use of catalysts and controlled temperatures to optimize yield and purity.
    These methods are essential for producing derivatives that may possess enhanced biological activities or novel chemical properties.

Industrial Applications

Beyond medicinal uses, this compound finds applications in the development of materials and catalysts within industrial settings. Its unique chemical structure allows for the exploration of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 7-(2-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Anti-Ulcer Potential

Compound 3 in (7-amino-8-methyl-5-(5-methylfuran-2-yl)pyrimido[...]one) exhibits anti-ulcer activity when encapsulated with selenium nanoparticles. The furan and methyl groups likely contribute to its stability and binding to ulcer-related targets . The target compound’s methoxy group may similarly enhance bioavailability for gastrointestinal applications.

Herbicidal Activity

highlights [1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide derivatives (e.g., 8a–8f ) as potent herbicides. The sulfonamide moiety is critical for activity, but substituents on the triazolo ring (e.g., trifluoromethyl in ) further modulate efficacy. The target compound’s methoxyphenyl group may confer selectivity toward specific plant enzymes .

Biological Activity

7-(2-Methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure consisting of a pyridine ring fused with triazole and pyrimidine rings, along with a methoxyphenyl substituent. This structural complexity contributes to its diverse biological activities.

Biological Activities

Research indicates that 7-(2-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibits various biological activities:

  • Anticancer Activity : The compound has shown promise as an inhibitor of specific tyrosine kinases involved in cancer progression. Studies have indicated that it can inhibit cell proliferation in various cancer cell lines by targeting overexpressed proteins in tumors .
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains. This property is attributed to its ability to interact with microbial enzymes .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. It appears to modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of tyrosine kinases
AntimicrobialActivity against bacterial strains
Anti-inflammatoryModulation of inflammatory pathways

The mechanism of action for 7-(2-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets such as enzymes and receptors. For instance:

  • Tyrosine Kinase Inhibition : The compound binds to the active sites of tyrosine kinases, blocking their activity and preventing downstream signaling that promotes cell proliferation . Molecular docking studies have demonstrated that it forms hydrogen bonds with critical amino acid residues within the kinase's active site.
  • Antimicrobial Action : The antimicrobial activity may be due to the compound's ability to inhibit essential microbial enzymes or disrupt cellular processes in bacteria .

Case Studies

  • Cancer Cell Line Studies : In vitro studies have shown that treatment with 7-(2-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one leads to a significant reduction in cell viability in several cancer cell lines. The IC50 values indicate potent activity against specific kinases associated with tumor growth .
  • Antimicrobial Screening : A series of antimicrobial tests revealed that the compound exhibited notable inhibition zones against Gram-positive bacteria. These results suggest potential applications in developing new antimicrobial agents .

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